1,3-Diaminopropane dihydroiodide
Overview
Description
1,3-Diaminopropane dihydroiodide is a white crystalline solid that is soluble in water and organic solvents . It is stable at room temperature but decomposes when heated . It is primarily used in organic synthesis reactions and the preparation of catalysts . It can serve as an intermediate in organic chemical synthesis, used for the synthesis of other organic compounds such as pharmaceuticals and dyes .
The synthesis process involves the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile .
Molecular Structure Analysis
The molecular formula of 1,3-Diaminopropane dihydroiodide is C3H10N2·2HI, and its molecular weight is 329.95 . The structure of 1,3-Diaminopropane, a component of the compound, is available in various databases .Chemical Reactions Analysis
1,3-Diaminopropane, a component of the compound, is a building block in the synthesis of heterocycles, such as those used in textile finishing, and coordination complexes . It reacts with acrylonitrile to form aminopropionitrile, which is then hydrogenated .Physical And Chemical Properties Analysis
1,3-Diaminopropane dihydroiodide is a solid at 20 degrees Celsius and should be stored under inert gas . It is hygroscopic, meaning it readily absorbs moisture from the environment . It is soluble in water .Scientific Research Applications
Analytical Applications in Cobalt Microdetermination
1,3-Diaminopropane dihydroiodide has been utilized in the synthesis of Schiff bases for spectrophotometric microdetermination of cobalt (Co(II)). These Schiff bases exhibit strong chromogenic properties and are effective in trace cobalt analysis in various samples, including environmental and geological specimens (Khedr, Gaber, Issa, & Erten, 2005).
Catalysis and Solvent Applications
The compound has shown significance in the catalytic synthesis of 1,3-diaminopropane from 1,3-propanediol and ammonia. Key factors for effective diamine formation include using excess ammonia and applying supercritical ammonia as a solvent. This approach enhances selectivity and addresses mass transport limitations (Fischer, Maciejewski, Bürgi, Mallát, & Baiker, 1999).
Supramolecular Structure Studies
1,3-Diaminopropane dihydroiodide is instrumental in studying the effects of ligand molar ratios on supramolecular structures. The variations in metal-to-ligand ratios significantly influence the formation of different structural products, advancing the understanding of molecular interactions and materials science (Kharediya, Shukla, Saha, & Sunkari, 2014).
Bio-Based Production of Diamines
The compound plays a crucial role in the bio-based production of 1,3-diaminopropane, a key component in nylon synthesis. Metabolic engineering of microorganisms like Escherichia coli for 1,3-diaminopropane production is a significant advancement in sustainable chemical industry practices (Chae, Kim, Choi, Park, & Lee, 2013).
Electrochemical Studies
1,3-Diaminopropane dihydroiodide is studied for its electrochemical properties, particularly in simple and mixed ligand complexes. These studies contribute to the understanding of electrochemical reactions and the stability of complex compounds, which are pivotal in various industrial applications (Killa, 1989).
Safety And Hazards
properties
IUPAC Name |
propane-1,3-diamine;dihydroiodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2.2HI/c4-2-1-3-5;;/h1-5H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXBDBPOGBBVMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CN.I.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12I2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diaminopropane dihydroiodide | |
CAS RN |
120675-53-8 | |
Record name | 1,3-Diaminopropane Dihydroiodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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